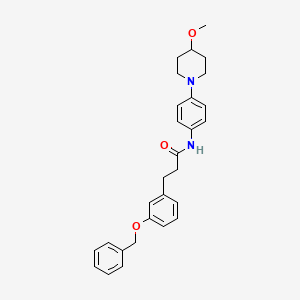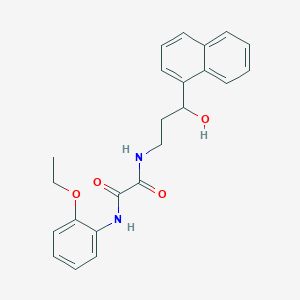
(2R)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-ol, also known as DFN-2, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. DFN-2 is a chiral compound, meaning that it has two mirror-image forms that are non-superimposable. The (2R) form of DFN-2 has been found to be more biologically active than its (2S) counterpart, making it a promising candidate for further study.
作用機序
The mechanism of action of (2R)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-ol involves its interaction with the sigma-1 receptor, a protein that is involved in various cellular processes, including cell survival and apoptosis. (2R)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-ol binds to the sigma-1 receptor, leading to the activation of various signaling pathways that ultimately result in the induction of apoptosis in cancer cells and the protection of neurons in neurodegenerative disorders.
Biochemical and Physiological Effects
(2R)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-ol has been found to have several biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, and the protection of neurons from damage. Additionally, (2R)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-ol has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of (2R)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-ol in lab experiments is its high purity and availability, making it easy to obtain for scientific research. Additionally, (2R)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-ol has been found to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation of (2R)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-ol is its relatively low solubility in water, which can make it challenging to work with in certain experiments.
将来の方向性
There are several future directions for the study of (2R)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-ol. One potential area of research is the development of (2R)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-ol-based drugs for the treatment of cancer and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of (2R)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-ol and its interactions with the sigma-1 receptor. Finally, the development of more efficient synthesis methods for (2R)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-ol could lead to increased availability and lower costs of the compound, making it more accessible for scientific research.
合成法
The synthesis of (2R)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-ol involves several steps, starting with the reaction of 2,6-difluoro-4-nitrophenylacetonitrile with ethylmagnesium bromide to form a Grignard reagent. This reagent is then reacted with (R)-glycidol to produce the (2R) form of (2R)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-ol. The synthesis process has been optimized to produce high yields of pure (2R)-(2R)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-ol, making it readily available for scientific research.
科学的研究の応用
(2R)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-ol has been found to have potential applications in the treatment of various diseases, including cancer and neurodegenerative disorders. Studies have shown that (2R)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-ol can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, (2R)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-ol has been found to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
(2R)-2-(2,6-difluoro-4-nitrophenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO3/c1-5(4-13)9-7(10)2-6(12(14)15)3-8(9)11/h2-3,5,13H,4H2,1H3/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHYADLCKLTKDC-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=C(C=C(C=C1F)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1=C(C=C(C=C1F)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(E)-2-oxopentylidene]-2-phenyl-1-isoindolinone](/img/structure/B2494372.png)
![(E)-methyl 2-(3-(thiophen-2-yl)acrylamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2494373.png)


![N-(2,5-difluorophenyl)-2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2494378.png)
![N-[3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-yl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2494379.png)
![3-({1-[(1-Hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2494382.png)
![2-(4-ethoxyphenyl)-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B2494383.png)
![5-(2-Fluorobenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B2494384.png)


![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenylethanesulfonamide](/img/structure/B2494390.png)
![3-(2-methoxyethyl)-2-[(4-methylphenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2494391.png)
![1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B2494393.png)